molecular formula C16H14N2O3S B7743977 2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid

2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid

Cat. No.: B7743977
M. Wt: 314.4 g/mol
InChI Key: KMMVRUHCRDJKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid typically involves cyclization reactions. One common method is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Industrial production methods may involve similar cyclization processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(4-Oxo-5-p-tolyl-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-5-11(6-4-9)12-7-22-14-13(12)15(19)18(8-17-14)10(2)16(20)21/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMVRUHCRDJKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.